molecular formula C9H16N4O2 B1372147 2-amino-2-cyano-N-(2-morpholinoethyl)acetamide CAS No. 1214639-32-3

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

Cat. No. B1372147
CAS RN: 1214639-32-3
M. Wt: 212.25 g/mol
InChI Key: VYRMLRBUWCWRPO-UHFFFAOYSA-N
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Description

2-Amino-2-cyano-N-(2-morpholinoethyl)acetamide, also known as 2-Amino-2-cyanoacetamide (ACM) is an organic compound with a molecular formula of C6H11N3O2. It is a colorless, water-soluble solid that is used in a variety of scientific applications. ACM is an important intermediate in organic syntheses and is used as a building block for the preparation of a variety of heterocyclic compounds. It is also used as a reagent for the synthesis of other organic compounds, and as a catalyst for organic reactions.

Mechanism of Action

ACM acts as an acid catalyst in the reaction of 2-aminoethanol with cyanogen bromide. The reaction produces a mixture of 2-cyanoethanol and 2-cyano-2-morpholinoethylacetamide, which is then purified by distillation. The reaction is believed to involve the formation of an intermediate, which is then hydrolyzed to form the final product.
Biochemical and Physiological Effects
ACM has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an anti-inflammatory agent, and has been used in the treatment of various inflammatory diseases, such as rheumatoid arthritis. It has also been shown to have anti-tumor activity, and has been used in the treatment of various types of cancer. Additionally, ACM has been shown to inhibit the activity of certain enzymes, such as tyrosinase, and to inhibit the growth of certain bacteria, such as Escherichia coli.

Advantages and Limitations for Lab Experiments

The use of ACM in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also a number of limitations to its use in laboratory experiments. It is a relatively toxic compound, and must be handled with care. Additionally, it is a strong acid, and must be used with caution to avoid the risk of burns or other injuries.

Future Directions

The use of ACM in scientific research is expected to continue to grow in the future. In particular, it is expected to be used in the development of new pharmaceuticals and in the synthesis of new organic compounds. Additionally, it is expected to be used in the development of new catalysts for organic reactions, and in the development of new methods of synthesis. Finally, it is expected to be used in the development of new anti-inflammatory and anti-tumor agents, and in the development of new methods of drug delivery.

Scientific Research Applications

ACM is a versatile compound that is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. It is also used as a catalyst for organic reactions, such as the synthesis of acrylamide, and the polymerization of acrylamide. ACM is also used in the preparation of pharmaceuticals, such as aminoglycoside antibiotics, and in the synthesis of other organic compounds.

properties

IUPAC Name

2-amino-2-cyano-N-(2-morpholin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c10-7-8(11)9(14)12-1-2-13-3-5-15-6-4-13/h8H,1-6,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRMLRBUWCWRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672947
Record name N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-cyano-N-(2-morpholinoethyl)acetamide

CAS RN

1214639-32-3
Record name N-[2-(Morpholin-4-yl)ethyl]-3-nitriloalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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